Nitinol

Overview

Description

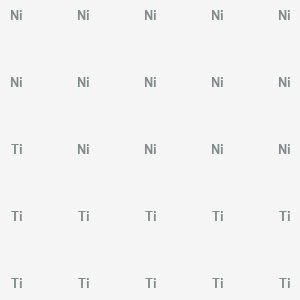

Nitinol is a nearly equiatomic metal alloy of nickel and titanium with unique properties, including superelasticity (also called pseudoelasticity) and shape memory . Nitinol is a shape-memory alloy with amazing properties . It was first discovered in 1959 at the Naval Ordinance Laboratory .

Synthesis Analysis

Recent advances in the Data Science methods for acquiring and analyzing large amounts of materials deformation data have the potential to tremendously benefit Nitinol implant design and simulation . A tint etching technique developed and refined for examination of superelastic nitinol alloys used in medical device applications has enabled the analysis of a variety of microstructural features, including grain size, weld penetration, and heat affected zones (HAZ) .

Molecular Structure Analysis

Nitinol has two distinct phases and transforms from one to another by rearranging its crystal structure . The basic structure is composed of nickel and titanium atoms entangled in a single unit cell, which can be cubic, monoclinic, or triclinic structure .

Chemical Reactions Analysis

The electrochemical dissolution behavior of Nitinol in different electrolytes for micro-ECM was studied . The influence of electrolytes on the nature of dissolution of Nitinol was studied by fabricating microchannels in three levels of parameters containing applied voltage and electrolyte concentration .

Physical And Chemical Properties Analysis

Nitinol has exceptional physical and mechanical properties, shape memory effect, super-elastic properties, low elastic modulus, high strength, good corrosion resistance, and excellent biocompatibility . Nitinol transformation properties include transformation temperature from -200 to 110 deg. C, latent heat of transformation 5.78 cal/g, and transformation strain (for polycrystalline material) for a single cycle max 8% for 100 cycles 6% for 100,000 cycles 4% .

Scientific Research Applications

Orthopedic and Cardiovascular Surgery

Nitinol’s unique properties make it highly suitable for medical devices used in orthopedic and cardiovascular surgeries . Its shape memory and superelasticity allow devices like stents and bone anchors to adapt within the body, providing support and promoting healing with minimal invasiveness .

Orthodontics

In orthodontics , Nitinol is used for braces and wires due to its ability to return to its original shape after being deformed. This characteristic helps in applying consistent pressure on teeth, moving them effectively to the desired position over time .

Solid-State Heat Engines

Nitinol’s shape memory effect is harnessed in solid-state heat engines for converting thermal energy into mechanical work. This application takes advantage of the alloy’s ability to “remember” its shape when heated above its transformation temperature .

Aviation Components

The aerospace industry utilizes Nitinol in aviation components such as “shrink-to-fit” pipe couplers. These components benefit from Nitinol’s capacity to contract upon cooling, ensuring tight fits and leak-proof seals in aircraft structures .

Safety Products

Nitinol finds applications in safety products where its predictable deformation and recovery behavior can be used in devices that require activation upon reaching specific temperatures or conditions .

Eyeglass Frames

The flexibility and durability of Nitinol make it an excellent material for eyeglass frames . It allows frames to bend without breaking and return to their original shape, offering comfort and resilience .

Medical Devices

In the field of medical devices , Nitinol’s biocompatibility and corrosion resistance are crucial. It is used in various implants, including vascular stents, heart valves, and orthopedic nails, providing long-term reliability .

Electronics and Actuators

Nitinol’s electrical resistance and shape memory properties are exploited in electronics for creating actuators that move or control mechanisms or systems. This application is significant in micro-electromechanical systems (MEMS) where precise control is essential .

Mechanism of Action

Target of Action

Nitinol, a metal alloy of nickel and titanium, is primarily targeted at applications that require the use of its unique properties: the shape memory effect and superelasticity . These properties make Nitinol an ideal material for various applications, including medical devices such as stents, guidewires, heart valves, occluders, and filters .

Mode of Action

The mode of action of Nitinol is based on its two unique properties: the shape memory effect and superelasticity . The shape memory effect allows Nitinol to undergo deformation at one temperature, maintain its deformed shape when the external force is removed, and then recover its original, undeformed shape upon heating above its "transformation temperature" . Superelasticity, on the other hand, allows the metal to undergo large deformations and immediately return to its undeformed shape upon removal of the external load . Whether Nitinol exhibits shape memory effect or superelasticity depends on whether it is above its transformation temperature during the action .

Biochemical Pathways

Its biocompatibility and potential cytotoxicity due to nickel release have been studied . The biocompatibility of Nitinol is a crucial factor in its use in medical applications, and efforts have been made to reduce nickel leaching and improve biocompatibility .

Pharmacokinetics

The release of nickel ions from nitinol devices and their potential effects have been a subject of study . Efforts have been made to reduce nickel leaching through various surface treatments .

Result of Action

The result of Nitinol’s action is the ability to withstand significant deformation and return to its original shape, either through the shape memory effect or superelasticity . This property allows Nitinol devices to be collapsed into a low profile for insertion into the body (e.g., during a medical procedure), and then expanded to their original shape once in place .

Action Environment

The action of Nitinol is influenced by environmental factors such as temperature and mechanical stress . The transformation between shape memory and superelastic behaviors depends on whether Nitinol is above or below its transformation temperature . Furthermore, the surface properties of Nitinol can be optimized through various treatments to improve its corrosion resistance and biocompatibility .

Safety and Hazards

Nitinol-based cardiovascular devices can undergo corrosion following placement in the body and the resulting corrosion events may have potential implications on the mechanical integrity and biocompatibility of the device . The FDA has outlined considerations on medical devices containing the metal alloy nitinol as part of ongoing efforts to evaluate materials in devices to address potential safety questions .

Future Directions

properties

IUPAC Name |

nickel;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/14Ni.11Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXZNVUGXRDIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni14Ti11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitinol | |

CAS RN |

52013-44-2 | |

| Record name | Nitinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052013442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, compound with Titanium (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1230059.png)

![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)